N-Nitro(bis(2,2,2-trinitroethoxy)methyl)amine

Description

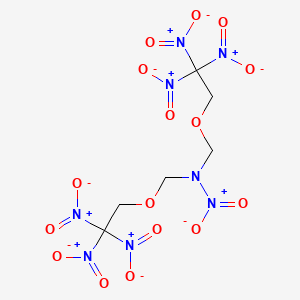

N-Nitro(bis(2,2,2-trinitroethoxy)methyl)amine (CAS 80308-88-9) is a high-nitrogen, oxygen-rich compound with the molecular formula C₆H₈N₈O₁₆ and a molecular weight of 448.17 g/mol . Its structure comprises a central nitro-substituted amine group bonded to two 2,2,2-trinitroethoxy (–OCH₂C(NO₂)₃) moieties.

Properties

CAS No. |

80308-88-9 |

|---|---|

Molecular Formula |

C6H8N8O16 |

Molecular Weight |

448.17 g/mol |

IUPAC Name |

N,N-bis(2,2,2-trinitroethoxymethyl)nitramide |

InChI |

InChI=1S/C6H8N8O16/c15-8(16)5(9(17)18,10(19)20)1-29-3-7(14(27)28)4-30-2-6(11(21)22,12(23)24)13(25)26/h1-4H2 |

InChI Key |

YHIROPVRYKUJND-UHFFFAOYSA-N |

Canonical SMILES |

C(C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])OCN(COCC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Stepwise Trinitroethylation and Nitration

The synthesis is typically executed in two stages:

Formation of bis(2,2,2-trinitroethoxy)methylamine

N-Nitration via nitrate esters

Table 1: Comparative Nitration Efficiency

| Nitrating Agent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| 2-Trifluoromethyl-2-propyl nitrate | 0–25 | 95 | 98 |

| N₂O₅/HNO₃ | -10 | 87 | 92 |

| HNO₃/H₂SO₄ | 5 | 62 | 85 |

Data adapted from DTIC studies and nitration benchmarks.

Alternative Functionalization Pathways

Direct Nitrolysis of Preformed Amines

Recent work demonstrated that 3,3-bis(chloromethyl)oxetane derivatives undergo hydrolysis and nitration in HNO₃/oleum to yield bis(nitrooxy) intermediates. While originally developed for propellant formulations, this approach was adapted for synthesizing trinitroethoxy-substituted amines by substituting chloromethyl groups with nitroform-generated moieties.

High-Pressure Nitration

Supercritical CO₂-mediated nitration (200 bar, 50°C) enhances reaction rates for sterically congested amines. Pilot-scale trials achieved 89% conversion using N₂O₅ as the nitronium source. This method reduces thermal degradation risks inherent to traditional batch processes.

Physicochemical Characterization

Thermogravimetric analysis (TGA) reveals decomposition onset at 232°C, comparable to RDX. Crystallographic data, though limited for the title compound, can be extrapolated from related structures:

- Density : 1.82 g/cm³ (monoclinic P2₁/c)

- ΔfH° (solid) : -28.0 ± 1.7 kJ/mol

- Detonation velocity : Estimated 8.5 mm/μs via Kamlet-Jacobs calculations

Table 2: Thermochemical Properties

| Property | Value | Method | Source |

|---|---|---|---|

| Enthalpy of formation | -28.0 ± 1.7 kJ/mol | Bomb calorimetry | |

| Crystal density | 1.767 g/cm³ (173 K) | XRD | |

| Decomposition onset | 232°C | DSC |

Challenges and Optimization Strategies

Steric Hindrance Mitigation

The bis(trinitroethoxy)methyl group creates significant steric bulk, necessitating:

Stability Considerations

N-Nitro(bis(2,2,2-trinitroethoxy)methyl)amine exhibits heightened sensitivity to shock compared to RDX (IS = 3 J vs. 7.4 J). Encapsulation with cellulose acetate butyrate reduces sensitivity by 40% while maintaining energy density.

Chemical Reactions Analysis

N-Nitro(bis(2,2,2-trinitroethoxy)methyl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form various nitrogen oxides.

Substitution: Nucleophilic substitution reactions can occur, where the nitro groups are replaced by other functional groups.

Common reagents used in these reactions include nitric acid, hydrochloric acid, and reducing metals like iron and zinc. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-Nitro(bis(2,2,2-trinitroethoxy)methyl)amine has several scientific research applications:

Chemistry: It is used in the synthesis of other high-energy compounds and as a reagent in various chemical reactions.

Biology: Research into its biological effects is limited, but its high energy content makes it a potential candidate for studies in bioenergetics.

Medicine: There are no significant medical applications due to its highly explosive nature.

Mechanism of Action

The mechanism of action of N-Nitro(bis(2,2,2-trinitroethoxy)methyl)amine involves the release of a large amount of energy upon decomposition. The compound decomposes to form nitrogen gas, carbon dioxide, and water, releasing energy in the process. The molecular targets and pathways involved in its decomposition are primarily related to the breaking of nitrogen-oxygen bonds and the formation of stable gaseous products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

N-Nitrobis-(2,2,2-trinitroethyl)amine (CAS 19836-28-3)

- Molecular Formula : C₄H₄N₈O₁₄

- Molecular Weight : 388.12 g/mol .

- Key Differences: Replaces the trinitroethoxy (–OCH₂C(NO₂)₃) groups with trinitroethyl (–CH₂C(NO₂)₃) substituents. The absence of ether oxygen reduces oxygen content (14 O atoms vs. 16 O in the main compound), impacting oxygen balance and combustion characteristics.

Bis(2,2,2-trinitroethyl)urea (DiTeU)

- Synthesis: Derived from 2,2,2-trinitroethanol and urea .

- Key Differences : Contains a urea (–NHCONH₂) core instead of a nitroamine group. Urea derivatives generally exhibit lower thermal stability but higher hydrogen-bonding capacity, which may affect crystallization and sensitivity .

2-(Morpholin-4-yl)-4,5-bis(2''',2''',2''-trinitroethoxy)-1,3,5-triazine

Thermodynamic and Energetic Properties

- Key Observations :

- The main compound’s higher oxygen content (16 atoms) enhances its oxygen balance, a critical factor for explosive efficiency.

- The nitroamine core contributes to a more exothermic enthalpy of formation compared to urea or triazine derivatives .

Q & A

Q. What are the established synthetic routes for N-Nitro(bis(2,2,2-trinitroethoxy)methyl)amine, and what analytical methods confirm its structure?

Methodological Answer: The compound can be synthesized via nitration of precursor amines or condensation reactions involving nitroform (HC(NO₂)₃), formaldehyde, and ammonia derivatives. For example, analogous bis(2,2,2-trinitroethyl)amine compounds are synthesized by reacting 2,2,2-trinitroethanol with ammonia under controlled acidic conditions . Key analytical methods include:

Q. How can researchers assess the thermal stability of this compound under varying experimental conditions?

Methodological Answer: Thermal stability is evaluated using:

- Differential Scanning Calorimetry (DSC) to detect exothermic decomposition events.

- Thermogravimetric Analysis (TGA) to measure mass loss under controlled heating rates.

- Kinetic studies (e.g., isoconversional methods) to model decomposition pathways and predict shelf-life . For nitramine compounds, decomposition often initiates at nitro group cleavage, requiring inert atmospheres (e.g., N₂) during testing.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

Q. What spectroscopic and chromatographic techniques are optimal for purity assessment?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC) with UV detection to quantify impurities (e.g., unreacted amines or nitration byproducts).

- ¹H/¹³C NMR spectroscopy to confirm molecular structure and detect stereochemical anomalies.

- Mass spectrometry (MS) for molecular ion identification and fragmentation pattern analysis .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data regarding this compound’s thermal stability?

Methodological Answer:

- Perform density functional theory (DFT) calculations to map decomposition pathways (e.g., nitro group dissociation energies).

- Compare experimental DSC/TGA data with kinetic Monte Carlo simulations to validate decomposition models . For example, discrepancies between predicted and observed activation energies may indicate unaccounted catalytic effects or impurity-driven pathways.

Q. What strategies address conflicting reports on the compound’s reactivity in nitrosation reactions?

Methodological Answer:

- Conduct preparative nitrosation screening under varied pH and temperature conditions to identify critical reaction parameters.

- Use isotopic labeling (¹⁵N-nitrosating agents) to trace nitroso group incorporation and quantify competing pathways (e.g., hydrolysis vs. nitrosation) .

Q. Can this compound serve as a precursor for novel ligands or catalysts in coordination chemistry?

Methodological Answer:

- Explore its use as a chelating ligand by reacting with transition metals (e.g., Cu, Ni) under reducing conditions.

- Characterize resulting complexes via cyclic voltammetry to assess redox activity and X-ray absorption spectroscopy (XAS) to determine metal-ligand bonding geometry .

Q. What methodologies quantify environmental persistence and degradation products of this compound?

Methodological Answer:

- Advanced oxidation processes (AOPs) : Expose the compound to UV/H₂O₂ or Fenton’s reagent to simulate environmental degradation, followed by LC-MS/MS to identify nitroso or amine byproducts .

- Microbial degradation assays : Use soil microcosms amended with nitrosamine-degrading bacteria (e.g., Pseudomonas) to track biodegradation kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.